![molecular formula C22H27N3S B1198122 4-(beta-(10-Phenothiazinyl)-ethyl)-1,4-diazabicyclo(4.4.0)decane CAS No. 34654-96-1](/img/structure/B1198122.png)
4-(beta-(10-Phenothiazinyl)-ethyl)-1,4-diazabicyclo(4.4.0)decane
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Overview
Description
4-(beta-(10-Phenothiazinyl)-ethyl)-1,4-diazabicyclo(4.4.0)decane, commonly known as DTBZ, is a chemical compound that has been widely used in scientific research. It is a dopamine transporter ligand that has been shown to have potential applications in the treatment of Parkinson's disease and other neurological disorders.
Mechanism of Action
DTBZ binds to the dopamine transporter protein, which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By binding to the dopamine transporter, DTBZ inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels can help to alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
DTBZ has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to an improvement in motor function in patients with Parkinson's disease. DTBZ has also been shown to have antioxidant properties, which may help to protect against oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
DTBZ has a number of advantages for use in lab experiments. It is a highly selective dopamine transporter ligand, making it an ideal imaging agent for PET scans. It has also been shown to have low toxicity, making it safe for use in animal studies. However, DTBZ has a short half-life, which can make it difficult to use in longitudinal studies.
Future Directions
There are a number of future directions for research on DTBZ. One area of interest is the use of DTBZ in the diagnosis and treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Another area of interest is the development of new imaging agents that can selectively bind to other neurotransmitter transporters. Finally, there is a need for further research on the biochemical and physiological effects of DTBZ, particularly with regard to its antioxidant properties.
Synthesis Methods
DTBZ can be synthesized using a variety of methods, including the reaction of phenothiazine with 1,4-diazabicyclo[2.2.2]octane (DABCO) in the presence of a palladium catalyst. Another method involves the reaction of 1,4-diazabicyclo[2.2.2]octane with 2-bromoethyl phenothiazine in the presence of a base. The resulting product is then purified using column chromatography.
Scientific Research Applications
DTBZ has been extensively used in scientific research due to its ability to selectively bind to dopamine transporters. This has led to its potential use in the diagnosis and treatment of Parkinson's disease and other neurological disorders. DTBZ has been shown to have high affinity and selectivity for dopamine transporters, making it an ideal imaging agent for positron emission tomography (PET) scans. PET scans using DTBZ have been used to visualize the loss of dopamine transporters in the brains of patients with Parkinson's disease.
properties
IUPAC Name |
10-[2-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl)ethyl]phenothiazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3S/c1-3-10-21-19(8-1)25(20-9-2-4-11-22(20)26-21)16-14-23-13-15-24-12-6-5-7-18(24)17-23/h1-4,8-11,18H,5-7,12-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWQJCSOWMSVKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCN(CC2C1)CCN3C4=CC=CC=C4SC5=CC=CC=C53 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956147 |
Source
|
Record name | 10-[2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)ethyl]-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30956147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(beta-(10-Phenothiazinyl)-ethyl)-1,4-diazabicyclo(4.4.0)decane | |
CAS RN |
34654-96-1 |
Source
|
Record name | 4-(beta-(10-Phenothiazinyl)-ethyl)-1,4-diazabicyclo(4.4.0)decane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034654961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-[2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)ethyl]-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30956147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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